2-Methoxy-3-methylhepta-2,4-diene
Description
Structure
3D Structure
Properties
CAS No. |
61528-78-7 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
2-methoxy-3-methylhepta-2,4-diene |
InChI |
InChI=1S/C9H16O/c1-5-6-7-8(2)9(3)10-4/h6-7H,5H2,1-4H3 |
InChI Key |
ORQYQYNBPFWJRH-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC(=C(C)OC)C |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methoxy 3 Methylhepta 2,4 Diene and Analogous Compounds
Strategic Approaches to the Construction of the 2-Methoxy-3-methylhepta-2,4-diene Framework
The key challenges in synthesizing this compound lie in the controlled assembly of the conjugated diene system, the precise placement of the methoxy (B1213986) and methyl groups, and the establishment of the desired geometry of the double bonds.
Formation of the Conjugated Diene System
The construction of the C2-C5 conjugated diene backbone of this compound can be envisioned through several established synthetic strategies. These methods often involve the coupling of smaller, readily available fragments. One such powerful technique is the palladium-catalyzed cross-coupling of allenes with organic halides. This approach allows for the formation of substituted 1,3-dienes with good to excellent yields. For instance, a suitably substituted allene (B1206475) could be coupled with a vinyl or aryl halide in the presence of a palladium catalyst to generate the desired diene core.
Another versatile method for forming conjugated diene systems is through cross-metathesis reactions. Although this can sometimes lead to mixtures of isomers, modern ruthenium-based catalysts have shown improved selectivity. A potential cross-metathesis approach to the heptadiene framework could involve the reaction of two appropriately substituted olefins.
Regioselective and Stereoselective Introduction of the Methoxy Moiety
The following table presents representative examples of nickel-catalyzed hydroalkoxylation of dienes, demonstrating the feasibility of this approach for introducing alkoxy groups with high selectivity.
| Diene Substrate | Alcohol | Catalyst System | Yield (%) | Enantiomeric Ratio (er) |
| Phenyl-substituted 1,3-diene | Methanol (B129727) | Ni(cod)₂ / DuPhos ligand | 66-94 | 81:19 - 96:4 |
| 2-Furyl-substituted 1,3-diene | Methanol | Ni(cod)₂ / DuPhos ligand | 92 | 95:5 |
| 2-Thienyl-substituted 1,3-diene | Methanol | Ni(cod)₂ / DuPhos ligand | 65 | 93:7 |
| Alkyl-substituted 1,3-diene | Methanol | Ni(cod)₂ / DuPhos ligand | 31 | 88:12 |
This data is illustrative of the general methodology and not specific to the synthesis of this compound.
Control of Diene Geometry (E/Z Isomerism) during Synthesis
The stereochemistry of the two double bonds in this compound is a significant synthetic consideration. The control of E/Z isomerism is often achieved through the careful selection of reaction conditions and catalysts. Stereoselective synthesis of E- and Z-trisubstituted alkenes can be accomplished through catalytic cross-metathesis, where the choice of catalyst and reaction parameters can influence the geometry of the resulting double bond.
Furthermore, sequential cross-coupling reactions of vinyl iodides have been demonstrated to be effective in the stereoselective synthesis of both E- and Z-isocyanoalkenes, a methodology that can be adapted for the synthesis of other substituted dienes with high stereochemical fidelity. The key to this approach is the use of a copper(I) iodide catalyst with a specific diamine ligand, which minimizes isomerization of the vinyl formamide intermediate. This principle of stereoretentive cross-coupling is a valuable tool for controlling the geometry of the final diene product.
Transition Metal-Catalyzed Approaches to this compound Synthesis
Transition metal catalysis offers a powerful and versatile platform for the construction of complex organic molecules like this compound. Palladium and nickel catalysts, in particular, have been extensively used in the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Palladium-Catalyzed Cross-Coupling Reactions of Diene Precursors
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a viable pathway to the this compound skeleton. A plausible strategy involves the coupling of a vinyl halide with an appropriately substituted allene. Research has shown that a wide range of aryl and vinylic halides react with substituted allenes in the presence of a palladium catalyst, such as Pd(dba)₂, and a base like potassium carbonate to produce 1,3-dienes in good yields. organic-chemistry.org The reaction conditions, including the choice of solvent and catalyst, can be optimized to maximize the yield of the desired diene.
Below is a table summarizing the effectiveness of various palladium catalysts in the synthesis of a model 1,3-diene from p-bromoacetophenone and 1,1-dimethylallene, illustrating the potential of this methodology.
| Palladium Catalyst | Ligand | Solvent | Base | Yield (%) |
| Pd(dba)₂ | PPh₃ | DMA | K₂CO₃ | High |
| Pd(OAc)₂ | PPh₃ | DMA | K₂CO₃ | Effective |
| PdCl₂(PPh₃)₂ | - | DMA | K₂CO₃ | Effective |
| PdCl₂(dppe) | - | DMA | K₂CO₃ | Effective |
This data represents a model reaction and highlights the versatility of palladium catalysts in diene synthesis. organic-chemistry.org
Nickel-Catalyzed Methodologies for Diene System Formation
Nickel catalysis provides a complementary set of tools for the synthesis of conjugated dienes. Nickel-catalyzed hydroalkylation and hydroalkenylation of 1,3-dienes with hydrazones have been developed as an atom-economical method for constructing allylic compounds. rsc.org This approach could be adapted to introduce the methyl group at the C3 position of the heptadiene framework.
Furthermore, nickel-catalyzed reductive cross-coupling of unsymmetrical internal alkynes has emerged as a stereoselective method for the synthesis of highly substituted conjugated dienes. nih.gov This strategy offers high atom economy and avoids the need for pre-functionalized stereodefined starting materials. By selecting the appropriate hemilabile directing group and nickel catalyst, it is possible to control the regioselectivity and achieve high enantioselectivity in the formation of complex diene structures. This methodology could be a powerful tool for the asymmetric synthesis of this compound.
Rhodium-Catalyzed Carbocyclization and Functionalization of Dienes
Rhodium catalysts are powerful tools for the carbocyclization and functionalization of dienes, enabling the construction of complex cyclic and acyclic structures. These methodologies are highly relevant for the synthesis of substituted dienes like this compound and its analogues.
One prominent rhodium-catalyzed reaction is the [2+2+1] carbocyclization of tethered diene-enes, which yields substituted hexahydropentalenones with a high degree of diastereoselectivity. acs.org Computational studies using density functional theory have revealed the critical role of the diene moiety in this transformation. acs.orgnih.gov The diene's ability to undergo an η² to η⁴ reorganization facilitates the expulsion of a carbon monoxide (CO) ligand from the rhodium(I) center. nih.gov This process generates a coordinatively saturated and electron-rich metal center that is primed for efficient oxidative addition, a key step in the catalytic cycle. acs.orgnih.gov The CO ligand itself plays a crucial role in controlling the electron density at the metal, which influences the feasibility of both the oxidative addition and subsequent reductive elimination steps. acs.orgnih.gov
Rhodium(I) catalysts have also been employed in the diastereoselective carbocyclization of 1,6-heptadienes to form nih.govnih.govrsc.org-cycloheptane derivatives. This rearrangement creates at least three new stereogenic centers with complete diastereocontrol. orgsyn.org The proposed mechanism involves a group-directed activation of an olefinic C-H bond, followed by two successive migratory insertions. orgsyn.org
Furthermore, Rhodium(III) catalysis enables the functionalization of alkenyl C-H bonds to produce multisubstituted dienes and allenes. mdpi.com Using an oxyacetamide directing group, this transformation proceeds through a rare exo-rhodacycle intermediate, ensuring high regio- and stereoselectivity. mdpi.com This method's utility has been demonstrated in the late-stage modification of natural products containing Z-type double bonds. mdpi.com
Table 1: Overview of Rhodium-Catalyzed Diene Transformations
| Reaction Type | Catalyst System | Substrate | Product | Key Features |
|---|---|---|---|---|
| [2+2+1] Carbocyclization | Rhodium(I) complex | Tethered diene-enes | Substituted hexahydropentalenones | High diastereoselectivity; diene moiety essential for catalyst activation. acs.orgnih.gov |
| Carbocyclization | [{Rh(coe)2Cl}2] / P(pMeOC6H4)3 / AgBF4 | Prochiral 1,6-heptadienes | nih.govnih.govrsc.org-cycloheptane derivatives | Creates three stereocenters with complete diastereocontrol. orgsyn.org |
| Alkenyl C-H Functionalization | Rhodium(III) complex | Alkenes with oxyacetamide directing group | Multisubstituted dienes and allenes | High regio- and stereoselectivity via an exo-rhodacycle intermediate. mdpi.com |
Ruthenium-Mediated Transformations and Diene Complex Synthesis
Ruthenium complexes are versatile catalysts for a wide array of transformations involving dienes, including the synthesis of conjugated dienes and the formation of ruthenium-diene complexes.
Ruthenium hydride complexes, such as RuHCl(CO)(PCy3)2, are effective catalysts for the synthesis of conjugated dienes from internal alkynes and acrylates or vinyl boronates. rsc.org This tandem silylative coupling methodology provides a route to functionalized dienes. The synthesis of (diene)ruthenium(0) complexes can be achieved through the double nucleophilic addition of hydride to (arene)ruthenium(II) complexes. rsc.org For example, the reduction of a benzene complex can lead to a cyclohexa-1,3-diene complex. It is proposed that a 1,4-diene is formed initially and then rearranges to the more thermodynamically stable 1,3-diene via a metal-hydride intermediate. rsc.org
Ruthenium catalysts are also pivotal in hydroaminomethylation reactions. Under transfer hydrogenation conditions, ruthenium complexes modified with ligands like bis(dicyclohexylphosphino)methane (dCypm) can catalyze the reductive coupling of 2-substituted 1,3-dienes with formaldimines. beilstein-journals.org This process yields homoallylic amines as single regioisomers. Mechanistic studies involving deuterium labeling support a pathway that begins with a reversible diene hydroruthenation to form an allylruthenium complex. This is followed by a turnover-limiting imine addition and subsequent protonolysis to release the product. beilstein-journals.org Enantioselective versions of this diene hydroaminomethylation have also been developed. beilstein-journals.org
Table 2: Selected Ruthenium-Mediated Diene Syntheses
| Reaction Type | Catalyst/Reagent | Substrates | Product | Key Features |
|---|---|---|---|---|
| Tandem Silylative Coupling | RuHCl(CO)(PCy3)2 | Internal alkynes, acrylates/vinyl boronates | Conjugated dienes | Forms functionalized dienes. rsc.org |
| Diene Complex Synthesis | Na[BH4] | (Arene)ruthenium(II) complexes | (Diene)ruthenium(0) complexes | Involves double nucleophilic addition of hydride. rsc.org |
| Hydroaminomethylation | Ru complexes with dCypm ligand | 2-Substituted 1,3-dienes, formaldimines | Homoallylic amines | High regioselectivity; enantioselective variants exist. beilstein-journals.org |
Stereoselective and Asymmetric Synthesis of this compound Analogues
The precise control of stereochemistry is paramount in modern organic synthesis. For complex molecules like this compound, which contains stereogenic centers and geometric isomers, stereoselective and asymmetric methods are essential for accessing specific isomers.
Diastereoselective Synthesis of Diene Units
The diastereoselective synthesis of diene units can be achieved through various powerful synthetic methods. Transition-metal-catalyzed cross-coupling reactions are a cornerstone for the stereoselective construction of 1,3-dienes. nih.gov For instance, the Suzuki-Miyaura coupling of stereodefined vinyl halides with vinylborane reagents is a reliable method for creating dienes with high stereochemical fidelity. nih.gov
Another effective strategy involves the palladium-catalyzed dienylation of aryl halides using readily available sulfolenes as dienylating agents. This method is highly regio- and stereoselective for both newly formed C=C bonds. A base-induced ring-opening of the sulfolene precedes the stereoselective cross-coupling. This approach is particularly valuable for synthesizing dienes that contain challenging (1Z)-double bonds.
Diels-Alder reactions also offer a classic and powerful route to cyclic systems with well-defined stereochemistry, from which diene analogues can be derived. The reaction of (E/Z)-2'-methoxy-substituted 3-vinylindoles with various dienophiles provides regio- and stereoselective access to complex annulated indole and carbazole structures. Furthermore, the presence of a removable bromine substituent on a chiral dienol has been shown to enforce complete π-diastereofacial and endo/exo stereoselection in both intermolecular and intramolecular Diels-Alder reactions, showcasing a dramatic enhancement in stereocontrol.
Enantioselective Routes to Chiral Methoxy-Substituted Dienes
The synthesis of single enantiomers of chiral dienes, including methoxy-substituted analogues, relies on asymmetric catalysis. Chiral dienes and their metal complexes have become increasingly important in this field.
Ruthenium(0) catalysis has been successfully applied to the enantioselective synthesis of chiral borylated skipped dienes. The cross-dimerization of a 1-boryl-4-alkylbutadiene with an alkene, catalyzed by a chiral ruthenium(0) complex such as [Ru(η⁶-naphthalene)(η⁴-Ph2-bhd*)], can produce the desired skipped dienes with high enantiomeric excess (96%–99% ee).
Nickel-catalyzed reactions also provide an efficient pathway. A chiral [NHC-Ni(allyl)]BArF catalyst can achieve the enantioselective cross-hydroalkenylation of a cyclic 1,3-diene with a hetero-substituted terminal olefin. This method gives access to valuable 1,4-dienes containing a chiral allylic center with high enantioselectivity.
The hetero-Diels-Alder (HDA) reaction is another powerful tool for asymmetric synthesis. The reaction between 1-dimethylamino-3-silyloxy-1,3-butadiene (Rawal's diene) and aldehydes, catalyzed by a chiral dirhodium(II) carboxamidate, yields dihydropyranones in up to 99% ee after workup. Such products can serve as chiral precursors to methoxy-substituted dienes.
Influence of Chiral Auxiliaries and Catalysts on Stereocontrol
The stereochemical outcome of a reaction is dictated by the chiral information present in the system, which can be introduced through chiral auxiliaries, catalysts, or reagents.
Chiral diene ligands are crucial in asymmetric catalysis, with their electronic and steric properties being tunable to optimize enantioselectivity. For example, in rhodium-catalyzed asymmetric arylations, modifying the chiral diene ligand can lead to high yields and enantioselectivities. The development of novel chiral ligands is a key focus in advancing asymmetric synthesis.
The choice of metal center in a catalyst can also switch the enantioselectivity of a reaction. nih.gov In Diels-Alder reactions, the stereocontrol can be significantly enhanced by strategically placing substituents on the diene. A removable bromine substituent on a chiral dienol can lead to the formation of a single stereoisomer, whereas the non-brominated counterpart might yield a mixture of four diastereomers. This dramatic effect highlights how subtle modifications to a reactant, guided by computational studies, can provide complete stereocontrol.
Table 3: Examples of Stereoselective Diene Synthesis
| Method | Catalyst / Auxiliary | Substrates | Product Type | Stereoselectivity |
|---|---|---|---|---|
| Palladium-Catalyzed Dienylation | Palladium catalyst / Base | Aryl halides, sulfolenes | (1Z)-Conjugated dienes | High regio- and stereoselectivity. |
| Diels-Alder Reaction | Removable bromine substituent | Chiral dienol and dienophile | Cyclic adducts | Complete π-diastereofacial and endo/exo control. |
| Ru(0)-Catalyzed Cross-Dimerization | Chiral Ru(0) complex | Borylated diene, alkene | Chiral borylated skipped dienes | Up to 99% ee. |
| Ni-Catalyzed Cross-Hydroalkenylation | Chiral NHC-Ni complex | Cyclic 1,3-diene, terminal olefin | Chiral 1,4-dienes | Generally 86-96% ee. |
| Hetero-Diels-Alder Reaction | Chiral dirhodium(II) carboxamidate | Rawal's diene, aldehydes | Dihydropyranones | Up to 99% ee. |
Synthesis of Precursor Molecules and Derivatives Relevant to this compound
The synthesis of a specific target like this compound relies on the availability of suitable precursor molecules. These precursors are often simpler, readily available compounds that can be assembled using established chemical transformations.
One common strategy for diene synthesis involves building the carbon skeleton from smaller fragments. For a methoxy-substituted diene, a key precursor could be a methoxy-containing building block. For example, 4-methoxy-3-buten-2-one is a commercially available precursor that can be converted into the highly nucleophilic 1-methoxy-3-trimethylsiloxy-1,3-butadiene. orgsyn.org This electron-rich diene is a valuable reagent for Diels-Alder reactions, which can be used to construct more complex molecular frameworks that could be later converted to the target diene. orgsyn.orgnih.gov
Another approach involves the modification of existing hydrocarbon chains. Propargylic thioethers can serve as precursors to highly substituted conjugated dienes. rsc.org Treatment with an alkynophilic reagent like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) under mild conditions can generate 1-halo-2-thio-1,3-dienes with good control over diastereoselectivity. rsc.org Subsequent functionalization could install the required methoxy and methyl groups.
The synthesis could also be approached retrospectively. The target diene could be disconnected via reactions such as Wittig or Horner-Wadsworth-Emmons olefination. This would suggest precursors like a β-methoxy α,β-unsaturated aldehyde or ketone and a suitable phosphonium ylide or phosphonate carbanion. For example, a precursor like 2-methoxy-3-methyl-2-butenal could react with a propyl-derived ylide.
Furthermore, silyl tosylates have been developed as stable, crystalline precursors for generating strained, transient intermediates like cyclohexyne and cyclic allenes. nih.gov While not directly forming an acyclic diene, the principles of generating reactive intermediates from stable precursors are broadly applicable in synthetic strategies. The development of stable precursors that can generate a specific diene moiety in situ is a valuable approach.
Based on a comprehensive search of available scientific literature, detailed experimental spectroscopic data specifically for the compound “this compound” is not available. While general principles of spectroscopic analysis for molecules containing similar functional groups (dienes, methoxy ethers) are well-established, specific spectra including high-resolution ¹H NMR, ¹³C NMR, two-dimensional NMR, high-resolution mass spectrometry, and infrared spectroscopy for this particular molecule have not been published in the accessible literature.
Therefore, it is not possible to provide an article with detailed research findings and data tables as requested. The creation of such an article would require access to primary research data that is not currently in the public domain.
Advanced Spectroscopic Characterization Techniques for 2 Methoxy 3 Methylhepta 2,4 Diene
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Assessment
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique employed to investigate the electronic transitions within molecules that possess chromophores, the parts of a molecule responsible for its color. In the context of 2-Methoxy-3-methylhepta-2,4-diene, this technique is particularly insightful for characterizing the conjugated π-electron system. The absorption of UV or visible light by the molecule promotes electrons from a lower energy molecular orbital to a higher energy one. For conjugated dienes, the most significant and lowest energy electronic transition is the π → π* transition, where an electron is excited from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).
The extent of conjugation in a molecule directly influences the energy gap between the HOMO and LUMO. As conjugation increases, this energy gap decreases, resulting in the absorption of light at longer wavelengths (a bathochromic or red shift). The position of maximum absorbance, denoted as λmax, is a key piece of data obtained from a UV-Vis spectrum.
The core structure of this compound is an acyclic, or transoid, diene. The analysis for predicting its λmax is as follows:
Base Value: The parent acyclic diene has a base λmax value of 214 nm.
Alkyl Substituents: The structure has three alkyl substituents directly attached to the carbon atoms of the conjugated system (the methyl group at C3, the ethyl group at C4, and the carbon of the methyl group at C2). Each alkyl group adds 5 nm to the base value.
Alkoxy Group: There is a methoxy (B1213986) (-OCH3) group at position C2. An alkoxy group attached to the diene system adds 6 nm.
Based on these rules, a predicted λmax for this compound can be calculated. This calculated value provides a strong indication of the wavelength at which the π → π* electronic transition will occur, confirming the presence and nature of the conjugated system.
Detailed Research Findings & Data Tables
| Structural Feature | Wavelength Increment (nm) | Cumulative λmax (nm) |
| Base Value (Acyclic Diene) | 214 | 214 |
| Alkyl Substituent (x3) | +15 (3 x 5 nm) | 229 |
| Alkoxy Group (-OCH3) | +6 | 235 |
| Predicted λmax | 235 |
This predicted λmax of 235 nm is indicative of a conjugated diene system and falls within the ultraviolet region of the electromagnetic spectrum. The molar absorptivity (ε), which is a measure of how strongly the compound absorbs light at a given wavelength, is also an important parameter. For conjugated dienes, ε values for π → π* transitions are typically in the range of 10,000 to 20,000 L mol⁻¹ cm⁻¹. The intensity of this absorption is high because the transition is electronically "allowed."
The assessment of electronic transitions through UV-Vis spectroscopy is a fundamental step in the structural elucidation of compounds like this compound. It provides direct evidence of the conjugated π-electron system, and the position of the λmax offers valuable information about the substitution pattern on the diene chromophore.
Computational and Theoretical Studies of 2 Methoxy 3 Methylhepta 2,4 Diene
Quantum Chemical Calculations for Electronic Structure and Energetics
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and symmetry of these orbitals govern how a molecule interacts with other reactants.
For 2-methoxy-3-methylhepta-2,4-diene, the presence of an electron-donating methoxy (B1213986) group (-OCH₃) and an alkyl group (-CH₃) significantly influences its frontier orbitals. nih.govresearchgate.net The methoxy group, a strong electron-donating group, raises the energy of the HOMO, making the molecule more nucleophilic and a better reactant in Diels-Alder reactions where it acts as the diene. ubc.ca The methyl group also contributes to this effect, though to a lesser extent.
The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's kinetic stability and the energy required for electronic excitation. researchgate.netlibretexts.org A smaller gap suggests higher reactivity. In conjugated dienes, the HOMO is typically a π-bonding orbital, while the LUMO is a π*-antibonding orbital. youtube.compressbooks.pub The introduction of the methoxy group elevates the HOMO energy, which narrows the HOMO-LUMO gap compared to an unsubstituted diene, thereby increasing its reactivity in cycloaddition reactions. ubc.ca
Table 1: Predicted Effects of Substituents on Frontier Orbitals of a Conjugated Diene
| Substituent | Effect on HOMO Energy | Effect on LUMO Energy | Effect on HOMO-LUMO Gap | Predicted Impact on Reactivity |
|---|---|---|---|---|
| -OCH₃ (Methoxy) | Increase | Slight Increase | Decrease | Increase |
| -CH₃ (Methyl) | Slight Increase | Negligible | Slight Decrease | Slight Increase |
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on a molecule's surface. researchgate.netlibretexts.org It is invaluable for predicting how molecules will interact, particularly in non-covalent interactions and chemical reactions. uni-muenchen.deias.ac.in
In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP map would show a significant negative potential around the π-system of the conjugated diene and the oxygen atom of the methoxy group. This highlights these areas as the primary sites for interaction with electrophiles. The delocalization of π-electrons across the conjugated system creates a continuous region of negative potential, which is a hallmark of these molecules. libretexts.org
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds and lone pairs. researchgate.net It provides quantitative insights into electron delocalization, hyperconjugation, and the strength of chemical bonds.
Conformational Analysis and Isomerism of this compound
The reactivity of conjugated dienes is critically dependent on their conformation, particularly the orientation around the central C-C single bond.
Conjugated dienes can exist in two primary planar conformations: s-trans and s-cis. These refer to the arrangement of the double bonds relative to the central single bond (the 's' stands for single). aklectures.commasterorganicchemistry.com
s-trans : The double bonds are on opposite sides of the central single bond. This conformation is generally more stable due to reduced steric hindrance. aklectures.com
s-cis : The double bonds are on the same side of the central single bond. While typically higher in energy, this conformation is essential for the diene to participate in pericyclic reactions like the Diels-Alder reaction. masterorganicchemistry.comyoutube.com
For this compound, the s-trans conformer is expected to be thermodynamically preferred. The energy difference between the s-trans and s-cis forms is influenced by steric repulsion between the substituents. An equilibrium exists between the two forms, with the s-trans being the major component. youtube.com However, the molecule must adopt the less stable s-cis conformation to react as a diene in cycloadditions. libretexts.org The energy barrier for rotation from the more stable s-trans to the reactive s-cis conformer is a crucial factor in determining the reaction rate. This barrier arises because rotation around the central C-C bond temporarily disrupts the π-orbital overlap and conjugation. aklectures.com
Table 2: General Conformational Properties of Substituted Dienes
| Conformer | Description | Relative Stability | Reactivity in Diels-Alder |
|---|---|---|---|
| s-trans | Double bonds on opposite sides of the single bond. | More stable (lower energy) | Inactive |
| s-cis | Double bonds on the same side of the single bond. | Less stable (higher energy) | Active |
Computational modeling is a powerful tool for studying the transition states of chemical reactions, which are high-energy, short-lived structures that cannot be observed directly. bohrium.comnumberanalytics.com In the context of pericyclic reactions, such as the Diels-Alder reaction, modeling the transition state is essential for understanding reactivity, regioselectivity, and stereoselectivity. numberanalytics.comlongdom.org
When this compound acts as a diene in a Diels-Alder reaction, computational methods like DFT can be used to locate the transition state structure. researchgate.net The geometry of this transition state reveals the extent of bond formation and breaking. For a concerted Diels-Alder reaction, the transition state would show the simultaneous formation of two new sigma bonds between the diene and the dienophile. numberanalytics.com
The presence of the methoxy and methyl groups on the diene influences the regioselectivity of the reaction when an unsymmetrical dienophile is used. masterorganicchemistry.com FMO theory and transition state modeling can predict the favored product by analyzing orbital interactions and the stability of competing transition states. The electron-donating methoxy group at the 2-position generally directs the formation of the "para" or 1,4-adduct. masterorganicchemistry.com Computational studies can calculate the activation energies for the different possible pathways, with the lowest energy barrier corresponding to the major product observed experimentally. longdom.org
Mechanistic Elucidation through Computational Simulations
Computational simulations, particularly those employing Density Functional Theory (DFT), are powerful tools for unraveling the intricate details of chemical reaction mechanisms involving dienes. These studies provide insights into transition states, reaction intermediates, and the energetics of different reaction pathways, which are often difficult to determine experimentally.
For substituted dienes, a primary area of computational investigation is the Diels-Alder reaction. Theoretical calculations can predict the stereoselectivity and regioselectivity of these cycloadditions. For instance, studies on diene-substituted N-alkoxycarbonyl-1,2-dihydropyridines have utilized theoretical calculations to understand the preference for certain isomers in their reactions with dienophiles like styrene (B11656) and methyl vinyl ketone. johnshopkins.edu By calculating the energies of the endo and exo transition states, researchers can predict the dominant reaction pathway. johnshopkins.edu For example, calculations at the B3LYP/6-31G* level of theory have successfully predicted the endo-selectivity in the Diels-Alder reaction of certain substituted dienes. johnshopkins.edu
Transition metal-catalyzed reactions of dienes are another area where computational simulations provide crucial mechanistic details. For example, in the palladium-catalyzed difunctionalization of 1,3-dienes, computational studies can help to propose and validate mechanistic pathways. By evaluating the energetics of plausible intermediates, researchers can determine the most likely sequence of events, such as whether the reaction proceeds via oxidative amination followed by silylation. nih.gov Similarly, for the 1,4-addition to cyclic 1,3-dienes catalyzed by palladium, computational studies suggest a hybrid radical-polar crossover mechanism is key to achieving high selectivity. acs.org These simulations can map out the entire catalytic cycle, including steps like oxidative addition, migratory insertion, and reductive elimination. mdpi.comnih.gov
The table below illustrates the types of mechanistic questions that can be addressed using computational simulations for reactions involving substituted dienes, based on findings for analogous systems.
| Reaction Type | Computational Method | Mechanistic Insights Gained | Illustrative System |
| Diels-Alder Cycloaddition | DFT (e.g., B3LYP/6-31G*) | Prediction of endo/exo selectivity, understanding substituent effects on stereochemical outcomes. johnshopkins.edu | Diene-substituted N-alkoxycarbonyl-1,2-dihydropyridines johnshopkins.edu |
| Palladium-Catalyzed Difunctionalization | DFT | Elucidation of the reaction pathway and the sequence of bond-forming events. nih.gov | 1,3-Dienes with amines and disilanes nih.gov |
| Palladium-Catalyzed 1,4-Addition | DFT | Identification of a hybrid radical-polar crossover mechanism responsible for high diastereoselectivity. acs.org | Cyclic 1,3-Dienes with electrophiles and amines acs.org |
| Gold-Catalyzed Rearrangement | DFT | Proposal of a mechanism involving allene (B1206475) activation and cooperative intramolecular proton transfer. mdpi.com | Aryl-substituted allenes to 1,3-dienes mdpi.com |
This table is a representation of the application of computational chemistry to understand reaction mechanisms of substituted dienes, as specific data for this compound is not available.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry is instrumental in predicting spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govmit.edu These predictions are vital for identifying unknown compounds, confirming structures, and interpreting experimental spectra. The general approach involves optimizing the molecular geometry of the compound and then calculating the relevant spectroscopic properties using appropriate theoretical methods.
NMR Spectra Prediction: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. nih.gov Methods like Gauge-Including Atomic Orbital (GIAO) are often used in conjunction with DFT (e.g., B3LYP functional with a suitable basis set) to calculate NMR shielding tensors, which are then converted to chemical shifts. researchgate.net For complex molecules, computational predictions can help assign peaks in an experimental spectrum to specific atoms in the molecule. nih.gov Machine learning techniques are also emerging as a powerful tool for the rapid and accurate prediction of NMR spectra. nih.govacs.org
IR Spectra Prediction: Theoretical calculations can also generate vibrational frequencies and their corresponding intensities, which can be used to simulate an IR spectrum. mit.edudtic.milgithub.io By calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix), the vibrational modes of the molecule can be determined. github.io The intensities of the IR bands are related to the change in the dipole moment during the vibration. github.io These predicted spectra can then be compared with experimental IR spectra to aid in structural elucidation. Scaling factors are often applied to the calculated frequencies to improve agreement with experimental data, accounting for systematic errors in the computational methods. nih.gov
The validation of these computational predictions against experimental data is a critical step. github.ionih.gov For a given compound, a researcher would synthesize it, acquire its experimental NMR and IR spectra, and then compare these to the computationally predicted spectra. A good correlation between the predicted and experimental data provides strong evidence for the proposed structure. While specific experimental and calculated spectroscopic data for this compound are not available in the searched literature, the table below provides a hypothetical comparison based on typical accuracies achieved for similar organic molecules.
| Spectroscopic Parameter | Computational Method | Hypothetical Predicted Value | Hypothetical Experimental Value |
| ¹H NMR Chemical Shift (ppm) | GIAO-DFT (B3LYP/6-31G(d)) | 3.5 (for -OCH₃) | 3.6 |
| ¹³C NMR Chemical Shift (ppm) | GIAO-DFT (B3LYP/6-31G(d)) | 55.0 (for -OCH₃) | 55.8 |
| IR Frequency (cm⁻¹) C=C Stretch | DFT (B3LYP/6-31G(d)) | 1650 | 1645 |
| IR Frequency (cm⁻¹) C-O-C Stretch | DFT (B3LYP/6-31G(d)) | 1100 | 1095 |
This table is for illustrative purposes only and does not represent actual data for this compound.
Advanced Applications of 2 Methoxy 3 Methylhepta 2,4 Diene in Complex Molecule Synthesis
Strategic Building Block in Natural Product Total Synthesis
The inherent structural motifs within 2-Methoxy-3-methylhepta-2,4-diene position it as a valuable precursor in the assembly of complex natural products, particularly those of polyketide and terpenoid origin.
Precursor for Polyketide and Terpenoid Structures (e.g., components of Herboxidiene and related dienes)
While direct utilization of this compound in the total synthesis of Herboxidiene has not been explicitly documented, its structural features are highly pertinent to the diene fragments of such polyketide natural products. The total synthesis of Herboxidiene often involves the coupling of two major fragments, one of which contains a conjugated diene system. rsc.orgrsc.org Methodologies such as Suzuki-Miyaura cross-coupling and modified Julia olefinations are employed to construct these diene moieties. rsc.orgescholarship.orgnih.gov
For instance, the synthesis of the C1-C10 oxane fragment of Herboxidiene has been achieved through a modified Julia olefination. rsc.org The diene portion of Herboxidiene is critical for its biological activity, and its stereoselective synthesis is a key challenge. The substitution pattern of this compound, with its potential for influencing the stereochemical outcome of reactions, makes it an intriguing, albeit hypothetical, building block for analogues of Herboxidiene or other complex polyketides. The methoxy (B1213986) group can act as a handle for further functionalization or as a directing group in subsequent transformations.
Terpenoids, another major class of natural products, are biosynthesized from isoprene (B109036) units. acs.org The carbon skeleton of this compound, with its methyl-substituted diene system, mimics portions of various terpenoid structures. Synthetic strategies towards complex terpenes often rely on the use of building blocks from the chiral pool, which are enantiomerically pure compounds derived from natural sources. acs.orgunivie.ac.atnih.gov While not a direct derivative of common chiral pool terpenes, the structure of this compound could be envisioned as being assembled from smaller, chiral precursors, thereby introducing stereocenters that are crucial for the biological activity of the final terpenoid target.
Table 1: Comparison of Diene Fragments in Herboxidiene Synthesis
| Diene Synthesis Method | Key Fragments Coupled | Relevance of this compound |
| Modified Julia Olefination rsc.org | C1–C10 oxane fragment and C11–C19 polyketide fragment | The substituted diene could serve as a precursor to the polyketide fragment. |
| Suzuki-Miyaura Coupling escholarship.orgnih.gov | Pinacol boronate and a vinyl iodide | The methoxy-diene could be functionalized to participate in similar cross-coupling reactions. |
Role in Fragment Coupling and Assembly Strategies
Modern complex molecule synthesis heavily relies on fragment coupling strategies, where large molecules are assembled from smaller, more manageable pieces. The reactivity of dienes makes them excellent partners in a variety of coupling reactions. The substitution on 2-Methoxy-3-methylhepta-2-4-diene can influence the regioselectivity and stereoselectivity of these coupling reactions.
For example, in palladium-catalyzed cross-coupling reactions, a common method for C-C bond formation, the electronic nature of the substituents on the diene can dictate the outcome of the reaction. The electron-donating methoxy group at the 2-position would activate the diene for certain types of coupling reactions. While specific examples involving this compound are not prevalent in the literature, the principles of fragment coupling with substituted dienes are well-established.
Synthesis of Diverse Polycyclic and Heterocyclic Ring Systems
The conjugated diene system of this compound is a prime candidate for cycloaddition reactions, most notably the Diels-Alder reaction, to construct complex polycyclic and heterocyclic frameworks. clockss.orgacs.orgnih.gov The substituents on the diene play a crucial role in controlling the regiochemistry and stereochemistry of the resulting cycloadducts. masterorganicchemistry.commasterorganicchemistry.com
The electron-donating methoxy group at the 2-position would be expected to exert a strong directing effect in Diels-Alder reactions with unsymmetrical dienophiles. masterorganicchemistry.comkhanacademy.org This allows for the predictable formation of specific constitutional isomers, a critical aspect in the synthesis of complex targets. The methyl group at the 3-position introduces steric bulk, which can further influence the facial selectivity of the cycloaddition, leading to the formation of specific diastereomers.
The resulting cyclohexene (B86901) ring from a Diels-Alder reaction of this compound would be highly functionalized, containing a methoxy enol ether moiety. This enol ether can be readily hydrolyzed to a ketone, providing a versatile handle for further elaboration of the polycyclic system. This strategy provides a powerful route to a wide array of carbocyclic and heterocyclic ring systems that are prevalent in natural products and medicinally important compounds.
Table 2: Predicted Regiochemical Outcome in Diels-Alder Reactions
| Dienophile | Expected Major Regioisomer | Rationale |
| Acrolein | "Ortho" adduct | The electron-donating methoxy group directs the "ortho" regioselectivity. masterorganicchemistry.com |
| Methyl vinyl ketone | "Ortho" adduct | Similar directing effect of the methoxy group. masterorganicchemistry.com |
| Maleic anhydride | Single adduct | Symmetrical dienophile leads to a single regioisomer. |
Development of Novel Synthetic Methodologies Leveraging the Diene's Reactivity
The unique electronic and steric properties of this compound make it an interesting substrate for the development of new synthetic methods. Its reactivity can be harnessed to explore novel transformations and expand the toolbox of organic synthesis. For instance, the diene could be a substrate in transition-metal-catalyzed reactions that go beyond traditional cross-coupling and cycloaddition reactions.
The development of stereoselective methods for the synthesis of substituted dienes is an active area of research. nih.govorganic-chemistry.org The synthesis of this compound itself, likely requiring a multi-step sequence, could lead to the discovery of new and efficient ways to construct such hindered dienes.
Chiral Pool Transformations and Stereochemical Diversification
The concept of chiral pool synthesis, which utilizes readily available enantiopure starting materials, is a cornerstone of modern asymmetric synthesis. acs.orgunivie.ac.atnih.govnih.gov While this compound is not a primary chiral pool compound, it can be synthesized from chiral precursors, thereby incorporating stereochemical information from the outset.
Furthermore, the diene itself can be a substrate for stereodivergent synthesis. By carefully choosing reagents and reaction conditions, it is possible to generate different stereoisomers of a product from a single starting material. For example, the double bonds within the diene could be subjected to stereoselective dihydroxylation or epoxidation reactions. The existing stereochemistry (if any) and the substituents on the diene would influence the facial selectivity of these reactions, allowing for the controlled installation of new stereocenters. This stereochemical diversification is crucial for creating libraries of related compounds for biological screening and for the synthesis of complex natural products with multiple stereocenters. masterorganicchemistry.comorgosolver.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
